Cas no 1874155-20-0 (N-Hydroxy-4-trifluoromethyl-benzamidine)

N-Hydroxy-4-trifluoromethyl-benzamidine is a specialized organic compound featuring a benzamidine scaffold substituted with a trifluoromethyl group and a hydroxylamine functionality. This structure imparts unique reactivity, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amidoxime moiety offers versatile coordination and binding properties. Its applications include serving as an intermediate in the synthesis of heterocyclic compounds, enzyme inhibitors, and bioactive molecules. The compound’s well-defined synthetic pathway and high purity make it suitable for precision applications in drug discovery and material science. Handling requires standard precautions for hydroxylamine derivatives.
N-Hydroxy-4-trifluoromethyl-benzamidine structure
1874155-20-0 structure
Product Name:N-Hydroxy-4-trifluoromethyl-benzamidine
CAS No:1874155-20-0
MF:C8H7F3N2O
MW:204.149192094803
CID:4626109
Update Time:2025-06-12

N-Hydroxy-4-trifluoromethyl-benzamidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)benzamidoxime
    • (E)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide
    • N-Hydroxy-4-trifluoromethyl-benzamidine
    • n'-hydroxy-4-(trifluoromethyl)benzimidamide
    • 4-Trifluoromethylbenzamideoxime
    • N'-hydroxy-4-(trifluoromethyl)-benzenecarboximidamide
    • AB0077650
    • (Z)-N'Hhydroxy-4-(trifluoromethyl)benzimidamide
    • 157H246
    • Inchi: 1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
    • InChI Key: QCVFLUSIBKAKPC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(/C(=N\O)/N)=CC=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • XLogP3: 2
  • Topological Polar Surface Area: 58.6

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Additional information on N-Hydroxy-4-trifluoromethyl-benzamidine

Recent Advances in the Study of N-Hydroxy-4-trifluoromethyl-benzamidine (CAS: 1874155-20-0)

N-Hydroxy-4-trifluoromethyl-benzamidine (CAS: 1874155-20-0) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This small molecule, characterized by its trifluoromethyl and amidine functional groups, has shown promising pharmacological properties in recent studies. The compound's unique chemical structure makes it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.

Recent studies have focused on the compound's potential as a selective inhibitor of various enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Hydroxy-4-trifluoromethyl-benzamidine exhibits potent inhibitory activity against certain metalloproteinases, with IC50 values in the low micromolar range. The research team attributed this activity to the compound's ability to chelate metal ions in the enzyme active sites while maintaining favorable pharmacokinetic properties.

In the field of antimicrobial research, N-Hydroxy-4-trifluoromethyl-benzamidine has shown activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant inhibition of bacterial biofilm formation, particularly in Staphylococcus aureus and Pseudomonas aeruginosa. The trifluoromethyl group was found to enhance membrane permeability while the amidine moiety contributed to target binding specificity.

The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in early 2024 revealed that N-Hydroxy-4-trifluoromethyl-benzamidine forms stable hydrogen bond networks with key amino acid residues in target proteins. These structural insights have guided the design of more potent analogs with improved selectivity profiles.

Recent synthetic chemistry advancements have also improved the accessibility of N-Hydroxy-4-trifluoromethyl-benzamidine and its derivatives. A novel one-pot synthesis method published in Tetrahedron Letters (2023) significantly reduced production costs while maintaining high purity (>98%). This methodological improvement has facilitated broader investigation of the compound's therapeutic potential.

Current research directions include exploring the compound's application in oncology, with preliminary data suggesting activity against certain kinase targets involved in tumor progression. Additionally, computational studies are being conducted to predict off-target effects and optimize the compound's drug-like properties. As research progresses, N-Hydroxy-4-trifluoromethyl-benzamidine continues to demonstrate its versatility as a pharmacophore in multiple therapeutic areas.

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